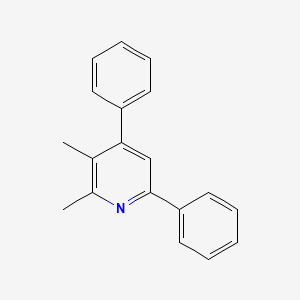
2,3-Dimethyl-4,6-diphenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4,6-diphenylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4,6-diphenylpyridine can be achieved through various methods. One common approach involves the condensation of β-enamine carbonyl compounds with rongalite, which serves as a C1 unit for the assembly of the pyridine ring . This method is advantageous due to its broad functional group tolerance and the ability to produce substituted pyridine derivatives efficiently.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ catalysts and specific solvents to facilitate the reaction and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4,6-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, benzene, and toluene . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2,3-Dimethyl-4,6-diphenylpyridine has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4,6-diphenylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dimethyl-4,6-diphenylpyridine include:
- 2,6-Diphenylpyridine
- 2,4,6-Triphenylpyridine
- 2,3,5,6-Tetrasubstituted pyridines
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of methyl groups at positions 2 and 3, along with phenyl groups at positions 4 and 6, influences its electronic structure and makes it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C19H17N |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2,3-dimethyl-4,6-diphenylpyridine |
InChI |
InChI=1S/C19H17N/c1-14-15(2)20-19(17-11-7-4-8-12-17)13-18(14)16-9-5-3-6-10-16/h3-13H,1-2H3 |
InChI Key |
TYNZCKZFTMNWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12949787.png)
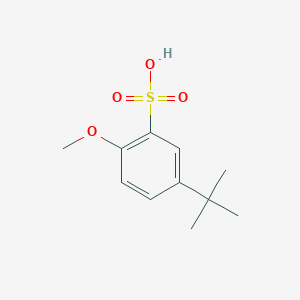
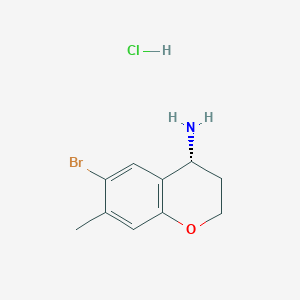
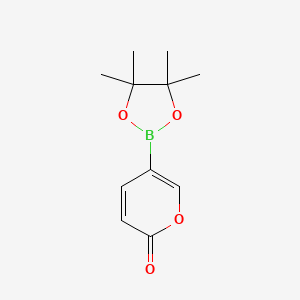
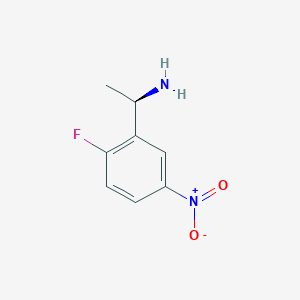
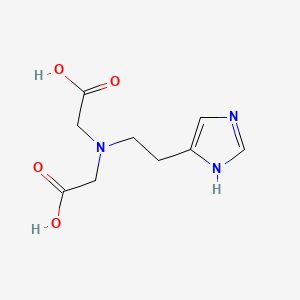

![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
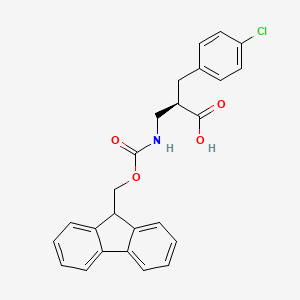

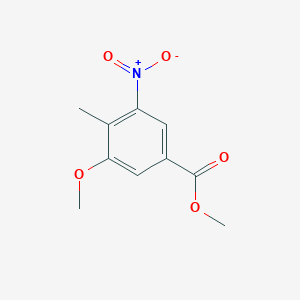
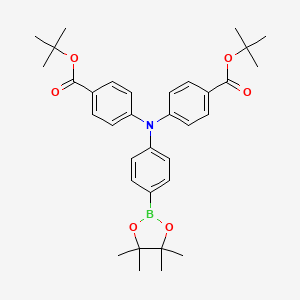
![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
